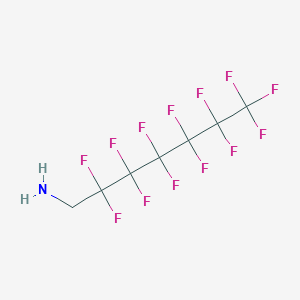

1H,1H-Perfluoroheptylamine

説明

Structure

3D Structure

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F13N/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJCANHSJXNRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379835 | |

| Record name | 1H,1H-Perfluoroheptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-49-4 | |

| Record name | 1H,1H-Perfluoroheptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Tridecafluoroheptylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h,1h Perfluoroheptylamine

Established Synthetic Pathways and Chemical Precursors

Established methods for synthesizing 1H,1H-Perfluoroheptylamine and its analogs primarily rely on building the molecule from readily available perfluorinated starting materials. These pathways involve the transformation of functional groups and are characterized by well-understood, though often rigorous, reaction conditions.

Direct fluorination refers to methods where C-H bonds in a hydrocarbon precursor are replaced with C-F bonds. While conceptually straightforward, these methods are often aggressive and can lack selectivity.

One of the earliest and most powerful methods for creating perfluorinated compounds is Electrochemical Fluorination (ECF) , also known as the Simons process. wikipedia.org This industrial technique involves the electrolysis of an organic substrate, such as a hydrocarbon amine or carboxylic acid, in anhydrous hydrogen fluoride (B91410) (HF). The organic compound is dissolved in HF, and an electric current is passed through the solution using nickel anodes. This process systematically replaces all hydrogen atoms with fluorine, leading to the perfluorinated version of the molecule. wikipedia.org For example, the ECF of octanoyl chloride could yield perfluorooctanoyl fluoride, a potential precursor for the target amine. However, the harsh conditions can lead to molecular rearrangements and fragmentation, and the technique is generally less suited for the precise synthesis of partially fluorinated compounds like this compound.

More modern approaches involve electrochemical C-H fluorination using reagents like Selectfluor in the presence of specific additives, which allows for more controlled introduction of fluorine atoms into organic molecules. nih.govnih.gov

Electrophilic fluorination traditionally describes the reaction of a carbon-centered nucleophile with an electrophilic fluorine source (an F⁺ equivalent) to form a C-F bond. Reagents used for this purpose are typically N-F compounds, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, which are designed to deliver a single fluorine atom. researchgate.netwikipedia.orgorganicreactions.org This strategy is highly effective for synthesizing selectively fluorinated molecules but is not a direct pathway for creating a perfluoroalkyl group.

In the context of perfluoroalkyl amine synthesis, a related but distinct strategy is N-perfluoroalkylation . This approach, while less investigated, involves attaching a complete perfluoroalkyl group to a nitrogen atom. acs.orgnih.gov For instance, a reaction could proceed via the N-perfluoroalkylation of a precursor like a nitrosoarene with a perfluoroalkanesulfinate. acs.orgnih.gov While this method does not build the perfluoroalkyl chain via electrophilic fluorination, it achieves the goal of attaching the fluorinated moiety to a nitrogen-containing functional group, which can then be further transformed. The stability of N-perfluoroalkylated amines can be a challenge, as they are often prone to fluoride elimination. acs.orgnih.gov

The most common and reliable laboratory-scale synthesis of 1H,1H-perfluoroalkylamines involves the chemical modification of precursors that already contain the perfluoroalkyl chain. This pathway typically starts with a perfluorinated carboxylic acid or its derivative, such as perfluoroheptanoic acid (C₆F₁₃COOH). The synthesis is a multi-step process that leverages nucleophilic substitution at the carbonyl carbon, followed by reduction.

The key steps are:

Amide Formation : Perfluoroheptanoic acid is first converted into a more reactive derivative, such as an acyl chloride (perfluoroheptanoyl chloride, C₆F₁₃COCl), by reacting it with an agent like thionyl chloride (SOCl₂). google.comgoogle.com This acyl chloride then undergoes nucleophilic acyl substitution with ammonia (B1221849) (NH₃) to form perfluoroheptanamide (C₆F₁₃CONH₂).

Nitrile Formation (Optional) : The resulting primary amide can be dehydrated to form perfluoroheptanenitrile (B1586472) (C₆F₁₃CN). This step is typically accomplished by heating the amide with a strong dehydrating agent like phosphorus pentoxide (P₂O₅).

Reduction to Amine : The crucial final step is the reduction of either the amide or the nitrile. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective and reduces the carbonyl group of the amide or the nitrile group directly to a methylene (B1212753) group (-CH₂-), yielding the target this compound (C₆F₁₃CH₂NH₂). organic-chemistry.orgchemicalbook.comucalgary.cachemistrysteps.commasterorganicchemistry.com

This established pathway is summarized in the table below.

| Step | Precursor | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | Perfluoroheptanoic acid (C₆F₁₃COOH) | SOCl₂ or (COCl)₂ | Perfluoroheptanoyl chloride (C₆F₁₃COCl) | Acyl Chloride Formation |

| 2 | Perfluoroheptanoyl chloride (C₆F₁₃COCl) | Ammonia (NH₃) | Perfluoroheptanamide (C₆F₁₃CONH₂) | Nucleophilic Acyl Substitution |

| 3 | Perfluoroheptanamide (C₆F₁₃CONH₂) | Lithium Aluminum Hydride (LiAlH₄), followed by H₂O workup | This compound (C₆F₁₃CH₂NH₂) | Reduction |

Advanced Synthesis Techniques and Innovations

Recent advancements in synthetic chemistry focus on improving reaction efficiency, simplifying purification, and enabling the rapid generation of diverse molecules. These innovations are applicable to the synthesis of fluorinated amines.

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related compounds in a single process, creating a "library" of molecules. enamine.netcrsubscription.com While not widely documented specifically for this compound, its principles can be applied to generate libraries of fluorinated amines.

For example, using the established pathway described in section 2.1.3, one could react a single perfluorinated precursor with a diverse set of reactants. An array of structurally varied perfluoroalkyl amines could be generated by reacting perfluoroheptanoyl chloride with a library of different primary or secondary amines, followed by a parallel reduction step. This would yield a library of N-substituted this compound derivatives. Conversely, this compound itself can be used as a building block in DNA-encoded library (DEL) synthesis, where it is reacted with a multitude of DNA-tagged electrophiles to create vast libraries for drug discovery. acs.org

Polymer-supported synthesis is an advanced technique that simplifies chemical synthesis by attaching a reagent or substrate to an insoluble polymer resin. cam.ac.ukbiotage.com This approach streamlines the purification process, as excess reagents and by-products can be removed by simple filtration, eliminating the need for complex chromatographic separation.

This methodology can be effectively applied to the synthesis of this compound. In the final reduction step of the established pathway (section 2.1.3), the reducing agent can be immobilized on a polymer support. For instance, polymer-supported borohydride (B1222165) (PSBH) can be used in place of LiAlH₄ to reduce the perfluoroheptanamide or nitrile. cam.ac.uk After the reaction is complete, the resin-bound spent reagent is filtered off, leaving the desired amine product in the solution. This method is particularly advantageous for multi-step syntheses and for the creation of compound libraries where high throughput and purity are essential. rsc.org

The table below outlines a potential polymer-supported approach.

| Step | Substrate | Polymer-Supported Reagent | Product | Advantage |

|---|---|---|---|---|

| Reduction | Perfluoroheptanamide (C₆F₁₃CONH₂) | Polymer-Supported Borohydride (PSBH) | This compound (C₆F₁₃CH₂NH₂) | Simplified purification via filtration |

Optimization of Reaction Parameters for Yield Enhancement

Research into the synthesis of related fluorinated compounds has shown that careful manipulation of these variables can lead to significant improvements in yield. For instance, in reactions involving the reduction of fluorinated amides, the choice of reducing agent and the reaction temperature are paramount. Similarly, for syntheses proceeding through fluorinated hydroxylamine (B1172632) intermediates, adjusting the temperature and reaction time can favor the desired product formation. nih.gov In some cases, the addition of a co-solvent has been found necessary to achieve high yields, particularly for substrates with specific substitution patterns. nih.gov

The optimization process is often systematic, where one parameter is varied while others are kept constant to determine its specific effect on the reaction outcome. This empirical approach allows for the development of a robust and high-yielding synthetic protocol.

Table 1: Impact of Reaction Parameters on the Yield of Fluorinated Amines

| Parameter | General Effect on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase rate but may also lead to side products or decomposition. | Identify the optimal temperature that maximizes the formation of the desired product while minimizing byproducts. |

| Solvent | Influences solubility of reactants and can affect reaction pathways. | Select a solvent or co-solvent system that ensures all reactants are in the appropriate phase and promotes the desired reaction mechanism. nih.gov |

| Reactant Stoichiometry | The molar ratio of reactants can drive the reaction to completion and minimize unreacted starting materials. | Determine the ideal ratio of reagents (e.g., reducing agent to substrate) to achieve the highest conversion to the product. |

| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time can result in product degradation or side reactions. | Establish the minimum time required for the reaction to reach completion, thereby maximizing throughput and minimizing degradation. nih.gov |

Characterization of Synthetic Intermediates and Products

Spectroscopic Analysis in Reaction Monitoring (e.g., NMR, MS)

Spectroscopic techniques are indispensable tools for monitoring the progress of the synthesis of this compound and for characterizing its intermediates and the final product. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary methods employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: Allows for the observation of non-fluorinated parts of the molecule. In the synthesis of this compound, the appearance and shifting of signals corresponding to the CH₂ group adjacent to the nitrogen atom can be tracked to monitor the conversion of functional groups.

¹⁹F NMR: This is a particularly powerful technique for analyzing fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts, which provides detailed information about the electronic environment of each fluorine atom. acs.orgchemrxiv.org Changes in the ¹⁹F NMR spectrum can clearly indicate the transformation of intermediates into the final product.

¹³C NMR: Complements ¹H and ¹⁹F NMR by providing information about the carbon skeleton of the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compounds present in a reaction mixture and can provide structural information through fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) is often used to detect and identify charged intermediates and products in the reaction solution, allowing for real-time tracking of the reaction's progress. nih.gov The disappearance of the mass peak corresponding to a starting material and the appearance of a new peak corresponding to the product's molecular weight confirms the conversion.

Table 2: Role of Spectroscopic Techniques in Synthesis Monitoring

| Technique | Information Provided | Application in Reaction Monitoring |

|---|---|---|

| ¹H NMR | Structural information on non-fluorinated moieties. | Tracking changes in the chemical environment of protons, such as the methylene (CH₂) group next to the amine. |

| ¹⁹F NMR | Detailed information on the fluorine atoms in the molecule. acs.orgchemrxiv.org | Monitoring the conversion of perfluorinated functional groups and confirming the structure of the perfluoroalkyl chain. mdpi.com |

| Mass Spectrometry (MS) | Molecular weight of components in the reaction mixture. | Identifying the formation of intermediates and the final product by their respective molecular ion peaks. nih.gov |

Purity Assessment Techniques in Perfluoroheptylamine Synthesis

Ensuring the purity of the synthesized this compound is crucial for its intended applications. A combination of quantitative and qualitative analytical techniques is used for this purpose.

Quantitative Nuclear Magnetic Resonance (qNMR): This has emerged as a powerful primary method for determining the absolute purity of organic compounds without the need for an identical reference standard of the analyte. mdpi.com The technique relies on the principle that the NMR signal area is directly proportional to the number of nuclei. mdpi.com By comparing the integral of a specific signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be accurately calculated. mdpi.com Key experimental parameters such as pulse angle and relaxation delay must be carefully optimized to ensure accurate quantification. mdpi.com

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to assess purity. These methods separate the main compound from any impurities, such as unreacted starting materials, byproducts, or degradation products.

HPLC: The sample is passed through a column, and components are separated based on their differential interactions with the stationary phase. The purity is often determined by the area percentage of the main peak in the chromatogram.

GC: This technique is particularly suitable for volatile compounds and offers high sensitivity. cdc.gov It separates components based on their boiling points and interactions with the stationary phase.

These chromatographic methods are excellent for detecting and quantifying trace impurities, complementing the absolute purity determination by qNMR.

Table 3: Comparison of Purity Assessment Techniques

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Quantitative NMR (qNMR) | Signal area is directly proportional to the number of nuclei; compared against an internal standard. mdpi.com | Provides absolute purity without needing a specific reference standard of the analyte; high precision and accuracy. mdpi.com | Lower sensitivity compared to chromatographic methods; requires careful optimization of experimental parameters. |

| HPLC/GC | Differential partitioning of components between a mobile and a stationary phase. | High sensitivity for detecting trace impurities; excellent separation efficiency. cdc.govthermofisher.com | Typically provides relative purity (area %); requires reference standards for the identification and quantification of specific impurities. |

Advanced Spectroscopic Characterization and Analytical Techniques for 1h,1h Perfluoroheptylamine

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds like 1H,1H-Perfluoroheptylamine. nih.gov The gas chromatograph separates the compound from other components in a mixture based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

This technique is widely used for the trace analysis of per- and polyfluoroalkyl substances (PFAS) in various environmental and biological samples. chromatographyonline.comchromatographyonline.com The fragmentation pattern, or mass spectrum, produced is a unique fingerprint of the molecule. For this compound, common fragmentation pathways would include the loss of the amine group, cleavage of C-C bonds along the fluorinated chain, and the generation of characteristic perfluoroalkyl fragment ions.

By using tandem mass spectrometry (MS/MS), specific parent-to-daughter ion transitions can be monitored. This approach, known as Multiple Reaction Monitoring (MRM), dramatically increases selectivity and sensitivity, enabling the detection and quantification of the compound at very low concentrations (parts-per-billion or even lower) in complex matrices. chromatographyonline.com

Table 4: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity |

|---|---|

| 349 | [M]⁺ (Molecular Ion) |

| 330 | [M - F]⁺ |

| 319 | [C₆F₁₃CH₂]⁺ |

| 69 | [CF₃]⁺ |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Degradation Product Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and characterize the degradation products of pharmaceutical and chemical substances. nih.govmdpi.com The process involves subjecting the parent compound, in this case, this compound, to forced degradation under various stress conditions to simulate its decomposition over time. These conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress. mdpi.comdigitellinc.com

The resulting mixture of the parent compound and its degradation products is then introduced into an LC system. The LC column, often a C18 column, separates the individual components of the mixture based on their physicochemical properties. digitellinc.comrsc.org Following separation, the eluted compounds are directed into a tandem mass spectrometer.

Inside the mass spectrometer, the molecules are ionized and the first mass analyzer (MS1) selects the precursor ion of a specific component. This ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. The second mass analyzer (MS2) then separates these fragment ions, generating a characteristic fragmentation pattern, or MS/MS spectrum. By analyzing the molecular masses of the degradation products and their fragmentation patterns, and comparing them to the fragmentation of the parent drug, the chemical structures of the degradation products can be elucidated. nih.govdigitellinc.com This stability-indicating assay method is crucial for understanding the degradation pathways and ensuring the purity and safety of the compound.

Table 1: Hypothetical Degradation Products of this compound Identified by LC-MS/MS This table is illustrative and shows potential types of degradation products that could be identified using this method.

| Degradation Product (DP) ID | Stress Condition | Proposed Structure | Molecular Formula | [M+H]⁺ (m/z) |

| DP-1 | Oxidative | 1H,1H-Perfluoroheptanal | C₇H₃F₁₃O | 363.0 |

| DP-2 | Acid Hydrolysis | 1H,1H-Perfluoroheptan-1-ol | C₇H₅F₁₃O | 365.0 |

| DP-3 | Photolytic | Dimerized Product | C₁₄H₈F₂₆N₂ | 746.0 |

Electrospray Ionization (ESI) in Mass Spectrometric Analysis

Electrospray Ionization (ESI) is a soft ionization technique integral to the mass spectrometric analysis of a wide range of compounds, including fluorinated molecules like this compound. wikipedia.org It is particularly valuable because it allows for the ionization of molecules directly from a liquid solution into the gas phase with minimal fragmentation. youtube.com This preserves the molecular integrity of the analyte, ensuring the molecular ion is almost always observed, which is critical for determining its molecular weight with high accuracy. wikipedia.orgnih.gov

The ESI process involves applying a high voltage to a liquid sample as it is passed through a capillary. youtube.comnih.gov This creates a fine spray of highly charged droplets. A drying gas and a heated capillary cause the solvent to evaporate from these droplets, increasing their surface charge density. Eventually, the repulsive forces between the like charges overcome the droplet's surface tension, leading to the ejection of gas-phase ions that can be guided into the mass analyzer. youtube.comnih.gov

For per- and poly-fluoroalkyl substances (PFAS), a class to which this compound belongs, ESI is the ion source of choice for LC-MS analysis. nih.gov Due to their unique hydrophobic and lipophobic properties, these compounds are highly surface-active, which can influence the ESI process. nih.gov ESI-MS can be coupled with high-resolution mass spectrometry (HR-MS) or tandem mass spectrometry (MS/MS) to provide detailed structural information and precise mass measurements. frontiersin.org The technique's ability to transfer ions from the solution phase to the gas phase makes it indispensable for studying these compounds. wikipedia.org

Other Advanced Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of chemical compounds and analyzing complex mixtures. researchgate.net In the context of this compound, HPLC is employed to separate the main compound from any impurities, starting materials, or by-products that may be present after synthesis or storage.

The method relies on a liquid mobile phase to carry the sample mixture through a column packed with a solid stationary phase. The separation is achieved based on the differential partitioning of the sample components between the two phases. A detector at the end of the column, commonly a UV detector, measures the concentration of each component as it elutes.

In a purity analysis, a highly pure sample of this compound would ideally produce a single, sharp, and symmetrical peak in the resulting chromatogram. The presence of other peaks indicates impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis. By comparing the peak area of the main compound to the total area of all peaks, the percentage purity can be accurately calculated. researchgate.net

Table 2: Example HPLC Purity Analysis Report for a this compound Sample

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 2.15 | 4,520 | 0.85 | Impurity A |

| 2 | 3.58 | 525,100 | 98.95 | This compound |

| 3 | 4.02 | 1,060 | 0.20 | Impurity B |

| Total | 530,680 | 100.00 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique used to identify the functional groups present in a molecule. nsf.govjournalwjbphs.com When a sample of this compound is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to vibrate (stretch or bend). An FTIR spectrum is a plot of this absorption versus frequency (expressed as wavenumber, cm⁻¹), which serves as a unique molecular "fingerprint."

For this compound (CF₃(CF₂)₅CH₂CH₂NH₂), the key functional groups include the primary amine (-NH₂), methylene (B1212753) groups (-CH₂-), and the extensive carbon-fluorine (C-F) bonds of the perfluoroalkyl chain. Each of these groups produces characteristic absorption bands in the FTIR spectrum. The identification of these bands confirms the presence of the expected functional groups within the molecular structure. youtube.com Notably, the C-F bonds in fluorinated compounds produce very strong and characteristic absorption bands in the fingerprint region of the spectrum, typically between 1400 and 1000 cm⁻¹. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium |

| Amine (N-H) | Scissoring (Bend) | 1650 - 1580 | Medium |

| Methylene (C-H) | Symmetric & Asymmetric Stretch | 2960 - 2850 | Medium |

| Carbon-Fluorine (C-F) | Stretch | 1400 - 1000 | Strong |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystalline material. measurlabs.com If this compound can be prepared as a solid crystalline sample, XRD can provide highly detailed information about its three-dimensional structure. The technique works by directing a beam of X-rays onto the sample; the X-rays are scattered by the electron clouds of the atoms in the crystal. rutgers.edu

Because of the regular, repeating arrangement of atoms in a crystal lattice, the scattered X-rays interfere constructively at specific angles, producing a diffraction pattern of peaks at various intensities. This pattern is governed by Bragg's Law (nλ = 2d sinθ). utoledo.edu

Analysis of the diffraction pattern can reveal:

Crystal Structure: The precise arrangement of atoms in the crystal lattice, including bond lengths and angles. measurlabs.com

Phase Identification: Each crystalline solid has a unique XRD pattern, allowing for the identification of the compound by matching its pattern to a database.

Crystallinity: The degree of crystalline order in the sample can be assessed.

For a powder sample, Powder X-ray Diffraction (PXRD) is used, where the sample consists of many tiny, randomly oriented crystallites. libretexts.org This results in a characteristic diffraction pattern that can be used for phase identification and analysis of unit cell dimensions. measurlabs.com

Table 4: Hypothetical Powder X-ray Diffraction Data for Crystalline this compound This table is for illustrative purposes only.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 10.5 | 8.42 | 100 | (100) |

| 15.2 | 5.82 | 45 | (110) |

| 21.1 | 4.21 | 80 | (200) |

| 25.8 | 3.45 | 30 | (210) |

Applications of 1h,1h Perfluoroheptylamine in Material Science and Engineering

Surface Modification and Interface Engineering

The ability of 1H,1H-Perfluoroheptylamine to spontaneously form highly ordered, thin films on various surfaces is the foundation of its utility in surface modification. This process allows for the precise tuning of surface energy, wettability, and tribological characteristics.

Self-Assembled Monolayers (SAMs) are highly organized molecular films that form spontaneously when a substrate is exposed to a solution containing surface-active molecules. The this compound molecule is ideally structured for this purpose. Its architecture consists of three key parts: a head group, a spacer (or chain), and a terminal functional group.

The formation process involves the amine (–NH₂) head group, which has a strong affinity for various substrates, chemisorbing onto the surface to form a stable covalent or coordinate bond. This allows for the modification of diverse materials, including those with oxide surfaces (like silicon, glass, and alumina) or other surfaces presenting complementary functional groups. Once anchored, the perfluoroheptyl chains, driven by van der Waals and "fluorophilic" interactions, self-organize into a densely packed, ordered, and crystalline-like structure. This ordered arrangement ensures a uniform and defect-free monolayer with a thickness of a single molecule.

The creation of liquid-repellent surfaces is a critical application of this compound SAMs. The high degree of order within the monolayer exposes the low-energy perfluorinated (-CF₃) terminal groups at the surface-air interface. These groups drastically lower the surface free energy of the substrate.

A low surface free energy prevents the spreading of liquids. Consequently, surfaces modified with these SAMs exhibit both high hydrophobicity (water repellency) and high oleophobicity (oil repellency). The effectiveness of this surface modification is quantified by contact angle measurements, which measure the angle between a liquid droplet and the solid surface. aalto.finih.gov High contact angles indicate poor wettability and strong liquid repellency.

Table 1: Representative Contact Angle Data for Surfaces Modified with Perfluorinated SAMs

| Liquid | Untreated Surface (e.g., Glass) | Surface Treated with this compound SAM |

|---|---|---|

| Water | ~30° | >110° |

| Hexadecane (Oil) | <10° | >60° |

Well-ordered SAMs created from compounds like this compound can serve as effective boundary lubricants at the nanoscale. nih.gov The strong anchoring of the amine head group to the substrate provides a robust foundation for the film, while the fluorinated chains form a low-shear interface.

When two surfaces coated with these SAMs come into contact, the interaction occurs between the stable and weakly interacting terminal -CF₃ groups. This prevents direct contact between the underlying substrates, significantly reducing adhesion and friction. Research on similar fluorinated SAMs has shown that films with well-ordered, crystalline structures exhibit lower friction coefficients than more disordered films, as the ordered structure minimizes energy dissipation through molecular vibrations and rotations. nih.govresearchgate.net

Table 2: Effect of Fluorinated SAMs on the Coefficient of Friction

| Substrate System | Typical Coefficient of Friction (Unmodified) | Typical Coefficient of Friction (Modified with Fluorinated SAM) |

|---|---|---|

| Silicon/Silicon Contact | 0.6 - 0.8 | < 0.1 |

| Steel/Steel Contact | 0.5 - 0.7 | < 0.15 |

The long-term stability and efficiency of perovskite solar cells (PSCs) are often limited by defects at the surface and grain boundaries of the perovskite film, as well as its sensitivity to moisture. mdpi.com this compound can function as a multifunctional co-passivation agent to address these issues.

Table 3: Illustrative Performance Enhancement of Perovskite Solar Cells with Fluorinated Amine Passivation

| Photovoltaic Parameter | Control Device | Passivated Device |

|---|---|---|

| Power Conversion Efficiency (PCE) | ~19.5% | >21.0% |

| Open-circuit Voltage (Voc) | ~1.08 V | >1.12 V |

| Stability (retained efficiency after 500h) | ~60% | >85% |

Triboelectric nanogenerators (TENGs) are devices that convert mechanical energy into electricity through the coupling of contact electrification and electrostatic induction. The performance of a TENG is highly dependent on the ability of the two contacting materials to generate and hold surface charges, which is governed by their relative positions in the triboelectric series. nottingham.edu.cn

Materials rich in fluorine are highly electronegative and tend to gain electrons upon contact, making them strongly tribonegative. By modifying the surface of a material with a SAM of this compound, its electron-accepting ability is greatly enhanced. diva-portal.org When this modified surface is brought into contact with a tribopositive material (e.g., nylon), a significantly higher surface charge density is generated compared to the unmodified material. This increased charge density directly translates to a higher output voltage and power density for the TENG, improving its energy harvesting efficiency. researchgate.net

Table 4: Impact of Surface Fluorination on TENG Performance

| TENG Configuration | Typical Open-Circuit Voltage (Voc) |

|---|---|

| Unmodified Polymer / Nylon | ~150 V |

| Fluorinated SAM-Modified Polymer / Nylon | >250 V |

Role in Advanced Coatings and Films

The collective properties imparted by this compound make it a valuable component in the formulation of advanced coatings and the creation of functional thin films. Its primary role is to serve as a surface-modifying agent that creates an ultra-thin, yet highly effective, functional layer.

These coatings, often just a single molecule thick, are applied to impart specific properties to bulk materials without altering their intrinsic characteristics like color, transparency, or mechanical strength. Applications include:

Anti-fouling and Self-cleaning Surfaces: The hydrophobic and oleophobic nature of the coatings prevents the adhesion of dirt, contaminants, and biological matter.

Moisture-repellent Electronic Coatings: Protecting sensitive electronic components from corrosion and failure by creating a robust water-repellent barrier.

Low-friction Films for MEMS/NEMS: In micro- and nano-electromechanical systems, these molecularly thin lubricating films reduce wear and stiction, improving device reliability and lifespan. nih.gov

In essence, this compound acts as a molecular additive or surface treatment that provides a high-performance interface, bridging the gap between the bulk properties of a material and the desired functionality at its surface.

Development of Low Surface Energy Coatings

The primary driver for using fluorinated compounds in coatings is their ability to dramatically lower surface energy. The long perfluorohexyl (C6F13) chain in this compound is responsible for this effect. Due to the high electronegativity and small size of fluorine atoms, the carbon-fluorine bond is strong and stable, creating a densely packed, low-polarity surface.

When incorporated into a coating formulation or applied as a surface treatment, these molecules orient themselves with the fluorinated tails facing outward. This creates a surface that exhibits strong hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. Such low surface energy coatings are critical for applications requiring anti-fouling, anti-stain, and easy-to-clean characteristics. chemicalbook.compaintsandcoatingsexpert.com

Applications in Electronics and Optics through Film Performance Enhancement

A specific and significant application of this compound is in the field of optics. Research has shown that it is a useful precursor in the synthesis of perfluoroalkyl chromophores. chemicalbook.com These chromophores are specifically designed to be colorless infrared (IR) absorbers, which are essential components for advanced optical filters. chemicalbook.com The integration of the perfluoroheptyl group enhances the stability and solubility of the chromophore in desired media while ensuring it does not impart color in the visible spectrum, a critical requirement for high-performance optical and electronic devices.

Utilization in Fluoropolymer Production as a Monomer

While the most common fluoropolymers are synthesized through the polymerization of fluoroalkenes, the structure of this compound provides the potential for its use as a specialty monomer. 20.210.105researchgate.net The terminal primary amine (-NH2) group is a reactive site that can participate in step-growth polymerization reactions. For instance, it can react with difunctional compounds like diacyl chlorides or diisocyanates to form fluorinated polyamides or polyureas, respectively. Incorporating the perfluoroheptyl moiety into the polymer backbone in this manner would imbue the final material with properties characteristic of fluoropolymers, such as chemical inertness and low surface energy. However, its use as a primary monomer in large-scale fluoropolymer production is not widely documented in available research.

Functional Materials Development

This compound serves as a building block for creating advanced functional materials where surface properties and chemical stability are paramount.

Integration in Fluorinated Surfactants for Various Formulations

The molecular structure of this compound is inherently amphiphilic, consisting of a hydrophilic amine head and a hydrophobic/lipophobic fluorinated tail. This makes it a foundational component for producing fluorinated surfactants. The amine group can be protonated in acidic conditions to form a cationic headgroup, creating a cationic fluorosurfactant. These surfactants are exceptionally effective at reducing the surface tension of water and other liquids at very low concentrations. google.com Formulations containing such surfactants are used in applications where high performance is required, including specialty coatings, leveling agents, and emulsifiers.

Tailoring Surface Characteristics of Advanced Materials

The amine functional group provides a chemical anchor for covalently bonding this compound to the surface of various substrates. nih.govnih.gov Materials with surface functional groups like carboxylic acids, epoxides, or isocyanates can react with the amine, permanently grafting the perfluoroalkyl chain onto the surface. This process fundamentally alters the surface characteristics of the material without changing its bulk properties. lehigh.edu This technique is used to create highly repellent and chemically resistant surfaces on polymers, metals, and textiles, tailoring them for advanced applications where surface interactions are critical.

Enabling Technologies for Energy Conversion and Storage Devices

Fluorinated compounds are of general interest in the energy sector due to their high thermal and electrochemical stability. While specific research detailing the use of this compound in energy conversion and storage devices is limited, materials with its structural motifs are explored for applications such as stable electrolytes in high-voltage batteries or as protective, non-corrosive coatings for components in fuel cells and capacitors. researchgate.net The stability of the C-F bond suggests that materials derived from this compound could potentially withstand the harsh chemical environments present in such devices.

Catalytic and Reaction Chemistry Involving 1h,1h Perfluoroheptylamine

Catalytic Activity and Mechanism

1H,1H-Perfluoroheptylamine, like its longer-chain analog 1H,1H-perfluorooctylamine, is characterized as a strong perfluorinated base. copernicus.org The presence of the highly fluorinated chain and the amine group are key to its chemical properties. copernicus.org This basicity is fundamental to its role in various chemical applications, particularly in preventing the adsorption of acidic and other basic species onto surfaces. copernicus.org

The utility of such perfluorinated amines has been demonstrated in improving the response times of analytical instruments for detecting "sticky" molecules like nitric acid (HNO₃) and ammonia (B1221849) (NH₃). researchgate.net The continuous introduction of these basic surfactants into instrument interfaces passivates the surfaces, preventing analytes from adsorbing. researchgate.net Specifically, 1H,1H-perfluorooctylamine has been used to enhance the detection of ammonia. researchgate.net This principle of using a strong fluorinated base applies to this compound as well, which has been tested for similar passivation purposes. copernicus.org

The mechanism involves the amine group providing a basic site that interacts with and neutralizes acidic sites on surfaces, while the perfluorinated tail creates a low-energy, non-stick layer. This dual functionality makes it effective in systems where surface interactions need to be minimized for accurate measurements. copernicus.orgresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), is a standard tool for investigating reaction mechanisms and predicting the outcomes of catalytic processes. bris.ac.uk DFT allows for the detailed study of non-covalent interactions, which are challenging to describe accurately but crucial for understanding systems stabilized by weak forces like London dispersion. arxiv.org These methods are routinely used to rationalize reaction mechanisms and have significantly contributed to the design and optimization of catalysts. bris.ac.uk

For complex chemical systems, DFT calculations help in understanding potential energy surfaces and the influence of various factors, such as the choice of functional and basis set, on the accuracy of the results. arxiv.org For instance, studies on endofullerenes show that many DFT approximations are highly sensitive to the numerical integration grid and that the choice of dispersion correction is not independent of the functional used. arxiv.org

In the context of catalysis, DFT is applied to a wide range of problems, from the hydrogenation of carbon dioxide to various cross-coupling reactions. bris.ac.ukweizmann.ac.il While there is a vast body of literature on DFT applications in catalysis, specific DFT studies focusing solely on the catalytic activity of this compound are not prominently detailed in the provided search results. However, the principles of using DFT to study reaction energetics, transition states, and catalyst-substrate interactions are broadly applicable. bohrium.comnih.gov Such computational studies are essential for correlating a catalyst's structure with its reactivity and for designing new, more efficient catalytic systems. bohrium.com

| DFT Application Area | Key Insights from Computational Studies | Relevant Compounds/Systems |

| Catalyst Design | Aids in rationalizing reaction mechanisms and optimizing catalyst structures. bris.ac.uk | Transition-metal complexes, organometallic catalysts. bris.ac.ukweizmann.ac.il |

| Reaction Energetics | Quantifies the effects of the metal-local environment on bond reactivity. bohrium.com | Single-site inorganic catalysts (e.g., Fe active sites). bohrium.com |

| NMR Shift Prediction | Evaluates the accuracy of different functionals and basis sets for predicting chemical shifts. mdpi.commdpi.com | Small organic molecules, natural products. mdpi.commdpi.com |

| Non-Covalent Interactions | Scrutinizes the ability of various functionals to capture weak interactions like dispersion forces. arxiv.org | Endofullerenes (e.g., Ne@C70). arxiv.org |

Participation in Olefin Polymerization

The polymerization of olefins, such as ethylene (B1197577) and propylene, is a cornerstone of the polymer industry, often relying on Ziegler-Natta or single-site transition metal catalysts. nih.govlibretexts.org These catalysts typically consist of a transition metal component and a co-catalyst, like methylaluminoxane (B55162) (MAO). nih.govlibretexts.org The design of the ligand environment around the metal center is crucial for controlling the polymerization process, including the molecular weight and stereoregularity of the resulting polymer. nih.govnih.gov

While the direct participation of this compound as a primary catalyst or co-catalyst in olefin polymerization is not explicitly detailed in the provided search results, amine-containing ligands are a significant class of compounds used in catalyst design. For example, amine bis(phenolate) titanium complexes, when activated, have shown unique living properties in the polymerization of α-olefins like 1-hexene (B165129) and 1-octene. nih.gov Similarly, fluorenylamido-ligated titanium catalysts have been used for the copolymerization of ethylene with functionalized 1,1-disubstituted olefins. nih.gov

The role of the amine in these systems is often structural, influencing the electronic and steric environment of the catalytic metal center, rather than participating directly in the chain propagation steps. The specific properties of the highly fluorinated alkyl chain in this compound could potentially be explored to create unique solubility or electronic effects in a catalyst system, but such research is not covered in the provided results.

Interactions in Complex Chemical Systems

The interaction of gases with surfaces, governed by adsorption and desorption processes, is critical in many atmospheric and analytical contexts. copernicus.org The strength of this interaction is quantified by the desorption energy, which determines the residence time of a species on a surface. copernicus.org Per- and polyfluoroalkyl substances (PFAS), a class to which this compound belongs, are known for their unique adsorption behaviors. researchgate.net

The adsorption of anionic PFAS is influenced by both electrostatic and hydrophobic interactions. nih.gov Aminated surfaces, which are positively charged at appropriate pH levels, can effectively adsorb anionic PFCs through electrostatic attraction. nih.gov For example, aminated rice husk has shown high adsorption capacities for compounds like PFOA and PFOS. nih.gov

Conversely, this compound itself can be used to modify surfaces to prevent the adsorption of certain gaseous species. copernicus.org As a strong base, it can neutralize acidic surface sites, while its fluorinated chain creates a low-energy surface that repels other molecules, including water and basic species like ammonia. copernicus.orgresearchgate.net This passivation effect is crucial for maintaining fast instrument response times when measuring reactive trace gases that would otherwise be lost to container walls. copernicus.org The process involves the amine replacing molecules that are already adsorbed on a surface, which can then be measured. researchgate.net

| Adsorption Scenario | Interacting Species | Dominant Forces | Outcome |

| PFAS on Aminated Sorbent | Perfluorooctanoate (PFOA), Perfluorooctane sulfonate (PFOS) | Electrostatic and hydrophobic interactions. nih.gov | High adsorption capacity of PFAS onto the sorbent. nih.gov |

| Gases on Passivated Surface | Ammonia (NH₃), Water (H₂O) on a surface treated with this compound | Repulsive forces from the low-energy fluorinated layer. copernicus.org | Prevention of gas adsorption, leading to faster instrument response. copernicus.orgresearchgate.net |

Active continuous passivation is a technique used to improve the performance of analytical instruments by minimizing the interaction of analytes with the instrument's internal surfaces. copernicus.orgresearchgate.net This is particularly important for "sticky" molecules, such as ammonia, which readily adsorb onto surfaces, leading to slow response times and inaccurate measurements. copernicus.org

This compound and its analog, 1H,1H-perfluorooctylamine, are effective agents for this purpose. copernicus.orgresearchgate.net These compounds are strong perfluorinated bases that, when introduced as a vapor into the sample stream of an instrument, form a dynamic coating on the sampling surfaces. copernicus.org This coating serves two functions: it neutralizes active acidic sites and creates a highly hydrophobic and oleophobic fluorinated surface. copernicus.orgsmolecule.com

This passivation prevents the adsorption of both water and basic analytes, ensuring that the measured concentration accurately reflects the ambient level in real-time. copernicus.org The technique has been successfully implemented in instruments like closed-path quantum-cascade tunable infrared laser direct absorption spectrometers (QC-TILDAS) for airborne measurements of ammonia, where rapid response is critical. copernicus.org The use of active passivation is recommended for mobile sampling platforms and in humid, analyte-rich environments to maintain optimal instrument performance. copernicus.org

Research into Derivatives and Analogues of 1h,1h Perfluoroheptylamine

Synthesis and Characterization of Functionalized Derivatives

The synthesis of functionalized derivatives of 1H,1H-Perfluoroheptylamine primarily involves leveraging the reactivity of its primary amine group. Standard organic synthesis protocols can be adapted to introduce a wide array of functional moieties, thereby altering the compound's physicochemical properties for specific applications. Common synthetic strategies include N-acylation and N-alkylation. For instance, reacting this compound with acyl chlorides or anhydrides under basic conditions would yield the corresponding N-acylamido derivatives.

The characterization of these newly synthesized derivatives relies on a suite of analytical techniques to confirm their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, with 1H, 13C, and 19F NMR providing detailed information about the molecular framework. researchgate.net Infrared (IR) spectroscopy is used to identify key functional groups, such as the N-H bonds of the amine and the C=O bond in amide derivatives. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity. researchgate.net

Comparative Studies with Related Perfluorinated Amines and Alcohols

To better understand the structure-property relationships of this compound, researchers conduct comparative studies with its structural analogs and compounds bearing different functional groups.

Comparing this compound with its homologs and other fluorinated amines highlights the influence of the perfluoroalkyl chain length on its physical properties. 1H,1H-Perfluorooctylamine, with one additional CF2 group, and 2,2,2-Trifluoroethylamine, with a much shorter fluoroalkyl chain, serve as key comparators.

The longer perfluorinated tail in 1H,1H-Perfluorooctylamine results in stronger intermolecular van der Waals forces, leading to a higher boiling point compared to this compound. smolecule.comchemicalbook.com Conversely, 2,2,2-Trifluoroethylamine has a significantly lower boiling point due to its shorter chain and lower molecular weight. chemicalbook.comsigmaaldrich.com The density also tends to increase with the length and fluorine content of the alkyl chain. These trends are critical for applications where physical state and volatility are important parameters.

| Property | This compound | 1H,1H-Perfluorooctylamine | 2,2,2-Trifluoroethylamine |

|---|---|---|---|

| CAS Number | 375-82-6 | 307-29-9 chemicalbook.com | 753-90-2 chemicalbook.com |

| Molecular Formula | C₇H₄F₁₃N | C₈H₄F₁₅N chemicalbook.com | C₂H₄F₃N sigmaaldrich.com |

| Molecular Weight (g/mol) | 349.10 | 399.10 sigmaaldrich.com | 99.06 sigmaaldrich.com |

| Boiling Point (°C) | 128-130 | 149-150 chemicalbook.com | 36-37 chemicalbook.com |

| Density (g/mL) | 1.674 (at 25°C) | 1.714 (at 20°C) chemicalbook.com | 1.262 (at 20°C) chemicalbook.com |

Replacing the amine (-NH2) functional group with a hydroxyl (-OH) group to form the corresponding perfluorinated alcohol significantly alters the compound's chemical behavior. This difference is primarily due to the distinct electronic and hydrogen-bonding characteristics of the two groups.

The amine group imparts basic properties, allowing it to act as a proton acceptor, while the alcohol group is weakly acidic. In studies of alcohol-amine complexes, fluorine substitution on the alcohol (as in trifluoroethanol) was found to strengthen hydrogen bonds when acting as a hydrogen bond donor to an amine. nih.gov This suggests that the interplay between a perfluorinated alcohol and a perfluorinated amine would involve strong, directed intermolecular interactions. The charge of the functional group plays a significant role in how these molecules interact with other substances, such as proteins. itrcweb.org Generally, the fluorinated backbone is both hydrophobic and lipophobic, while the functional head group is hydrophilic, making these molecules surface-active. clu-in.org

Development of Novel Compounds for Specific Research Applications

The unique properties of this compound and its derivatives make them valuable building blocks for creating novel compounds tailored for specialized research applications.

A promising area of research involves the conjugation of perfluorinated amines with biologically active molecules, such as ferrocene (B1249389). Ferrocene and its derivatives are known for their stable and reversible electrochemical properties, making them useful as redox labels in biosensors and as components in novel therapeutic agents. mdpi.com

The synthesis of such conjugates can be achieved by forming a stable covalent bond between the amine group of the perfluoroheptylamine derivative and a suitable functional group on the ferrocene molecule. For example, methods like aminocarbonylation can be used to link an amine to another molecule. mdpi.com The resulting ferrocene-perfluoroalkylamine conjugate would combine the redox activity of the ferrocene core with the unique hydrophobicity and stability of the perfluorinated tail. These hybrid molecules are investigated for applications in electrochemistry and medicinal chemistry. nih.gov The perfluorinated chain can enhance the stability and modify the solubility and bioavailability of the conjugated bioactive moiety.

Advanced Characterization Techniques for Material Systems Incorporating 1h,1h Perfluoroheptylamine

Surface-Sensitive Analytical Methods

Surface-sensitive methods are paramount in evaluating the efficacy of 1H,1H-Perfluoroheptylamine as a surface modifier. These techniques provide critical data on the elemental composition, topography, and wettability, which are defining characteristics of fluorinated surfaces.

X-ray Photoelectron Spectroscopy (XPS) is a powerful quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. When a material is modified with this compound, XPS is instrumental in confirming the successful grafting of the molecule onto the substrate.

The survey scan of a surface successfully functionalized with this compound would be expected to show the appearance of fluorine (F 1s) and nitrogen (N 1s) peaks, which would be absent on the unmodified substrate. High-resolution scans of the carbon (C 1s) region are particularly insightful. Deconvolution of the C 1s spectrum would reveal multiple peaks corresponding to different chemical environments of the carbon atoms within the perfluoroalkyl chain (e.g., -CF3, -CF2-), the hydrocarbon portion of the molecule (-CH2-), and the underlying substrate. The presence of a significant F 1s peak and the characteristic C 1s peaks for fluorinated carbons provide definitive evidence of the perfluoroheptyl groups on the surface.

Illustrative XPS Data for a Silicon Wafer Surface Modified with this compound:

| Element | Binding Energy (eV) | Atomic Concentration (%) - Unmodified Si | Atomic Concentration (%) - Modified Si |

| Si 2p | 99.3 | 45.2 | 25.8 |

| O 1s | 532.5 | 54.8 | 30.1 |

| C 1s | 284.8 | < 1.0 | 18.5 |

| F 1s | 689.0 | 0.0 | 24.2 |

| N 1s | 400.5 | 0.0 | 1.4 |

Note: This data is illustrative and serves to demonstrate the expected changes in elemental composition upon surface modification.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface topography. researchgate.net In the context of materials incorporating this compound, AFM is used to visualize the morphology of the modified surface at the nanoscale. It can reveal how the amine molecules self-assemble on the substrate, whether they form a uniform monolayer, aggregates, or other structures.

AFM imaging can be performed in various modes, such as tapping mode, to minimize damage to the potentially soft molecular layer. The resulting images can be analyzed to determine key topographical parameters like surface roughness (Ra), root-mean-square (RMS) roughness, and the height and distribution of molecular domains. For instance, the formation of a self-assembled monolayer (SAM) of this compound on a smooth substrate like mica or a silicon wafer would be expected to result in a relatively smooth, uniform surface, although with a potential increase in nanoscale roughness compared to the pristine substrate.

Illustrative AFM Topographical Data for a Surface Before and After Modification with this compound:

| Parameter | Unmodified Surface | Modified Surface |

| Average Roughness (Ra) | 0.2 nm | 0.5 nm |

| Root-Mean-Square (RMS) Roughness | 0.3 nm | 0.7 nm |

| Peak-to-Valley Height | 1.5 nm | 3.2 nm |

Note: This data is illustrative and represents typical changes observed upon the formation of a molecular layer on a smooth substrate.

Contact Angle Goniometry is a technique used to measure the contact angle of a liquid droplet on a solid surface, which provides a quantitative measure of the surface's wettability. The incorporation of the highly fluorinated heptyl chain of this compound is expected to significantly lower the surface energy of a material, rendering it hydrophobic or even superhydrophobic.

By dispensing a droplet of a probe liquid, typically deionized water, onto the surface and measuring the angle formed at the solid-liquid-vapor interface, the effect of the perfluoroheptylamine modification can be quantified. A high water contact angle (typically > 90°) indicates a hydrophobic surface. The dynamic contact angles (advancing and receding angles) can also be measured to assess contact angle hysteresis, which provides information about surface heterogeneity and roughness. Surfaces modified with fluorinated compounds generally exhibit high water contact angles due to the low polarizability of the C-F bonds.

Illustrative Water Contact Angle Measurements:

| Surface | Static Water Contact Angle (°) | Advancing Angle (°) | Receding Angle (°) | Contact Angle Hysteresis (°) |

| Unmodified Glass Slide | 35 ± 2 | 40 ± 2 | 30 ± 2 | 10 |

| Glass Slide Modified with this compound | 110 ± 3 | 115 ± 3 | 105 ± 3 | 10 |

Note: This data is illustrative and demonstrates the expected increase in hydrophobicity after surface modification.

Microscopic Techniques

Microscopic techniques are essential for the direct visualization of surface and nanostructural features of materials incorporating this compound.

Transmission Electron Microscopy (TEM) is a powerful microscopy technique where a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device. TEM offers exceptionally high resolution, enabling the visualization of structures at the nanoscale.

In material systems where this compound is used to functionalize nanoparticles, TEM is an indispensable tool. It allows for the direct imaging of the nanoparticles to determine their size, shape, and state of aggregation. While the perfluoroheptylamine layer itself is often too thin and of low contrast to be directly resolved, its effect on the nanoparticle dispersion can be observed. For example, successful surface functionalization can prevent nanoparticle agglomeration, which would be visible in TEM micrographs as well-dispersed individual particles.

Illustrative TEM Analysis of Gold Nanoparticles:

| Parameter | Unfunctionalized Gold Nanoparticles | This compound Functionalized Gold Nanoparticles |

| Average Particle Diameter | 15.2 ± 2.1 nm | 15.5 ± 2.3 nm |

| State of Dispersion | Aggregated clusters | Well-dispersed individual particles |

| Inter-particle Distance | Variable, often in direct contact | Relatively uniform, > 5 nm |

Note: This data is illustrative and highlights the role of surface functionalization in improving nanoparticle dispersion.

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. SEM is particularly useful for imaging the surface of bulk materials at high magnifications.

For materials coated or modified with this compound, SEM can be used to examine the surface morphology over a larger area compared to AFM. It can reveal the presence of cracks, defects, or inconsistencies in the coating. If the modification process leads to the formation of micro or nanostructures, SEM provides detailed images of these features. For instance, if this compound is incorporated into a polymer film, SEM can be used to study the surface texture of the resulting film.

Research Findings from SEM Analysis: An SEM analysis of a surface coated with a polymer containing this compound would be expected to reveal information about the homogeneity of the coating. At low magnifications (e.g., 500x), a uniform and defect-free surface would indicate a successful coating process. At higher magnifications (e.g., 10,000x), the fine surface texture resulting from the presence of the perfluoroalkyl chains might become apparent, although direct visualization of the molecules is not possible with SEM. The technique is invaluable for quality control and for understanding the relationship between the modification process and the resulting surface structure.

Theoretical and Computational Studies of 1h,1h Perfluoroheptylamine

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools for understanding the behavior of molecules at an atomic level. For 1H,1H-Perfluoroheptylamine, these techniques could provide valuable insights into its physical properties and interactions.

Prediction of Molecular Interactions and Self-Assembly Behavior

The self-assembly of fluorinated compounds is a topic of significant interest due to their amphiphilic nature. The fluorinated tail is hydrophobic and lipophobic, while the amine head group is hydrophilic. This duality drives the formation of complex supramolecular structures such as micelles or bilayers in solution.

Computational studies on other perfluoroalkyl substances have successfully predicted their aggregation behavior. However, specific molecular dynamics simulations or other modeling studies predicting the molecular interactions and self-assembly of this compound are not available in the reviewed literature. Such studies would be crucial for understanding its behavior in various environments and for applications where interfacial properties are important.

Conformational Analysis and Energetics

The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, the flexibility of the perfluoroheptyl chain and the rotation around the C-C and C-N bonds would lead to various possible conformers with different energy levels.

A thorough conformational analysis would involve computational methods to identify the most stable conformers and the energy barriers between them. This information is fundamental for understanding the molecule's shape, polarity, and reactivity. At present, no specific studies on the conformational analysis and energetics of this compound have been identified.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic properties of molecules, which are essential for predicting their reactivity and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions

Understanding the electronic structure, including the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential, is key to predicting the chemical reactivity of this compound. For instance, the lone pair of electrons on the nitrogen atom in the amine group is expected to be a primary site for chemical reactions.

While general principles of organic chemistry can provide qualitative predictions, detailed quantitative data from quantum chemical calculations are necessary for accurate models of reactivity. The literature search did not yield any publications containing specific data on the electronic structure or reactivity predictions for this compound.

Spectroscopic Property Simulations

Computational methods can simulate various types of spectra, such as NMR, IR, and Raman, which are invaluable for identifying and characterizing molecules. The simulation of these spectra for this compound would require quantum chemical calculations of properties like nuclear magnetic shielding tensors, vibrational frequencies, and polarizability changes.

Simulated spectra can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's structure and bonding. However, no published studies were found that report on the simulation of spectroscopic properties for this compound.

Self Assembly Phenomena Involving 1h,1h Perfluoroheptylamine

Principles of Molecular Self-Assembly

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For amphiphilic molecules like 1H,1H-Perfluoroheptylamine, which possesses a polar amine head group (-CH2NH2) and a nonpolar, highly fluorinated tail (-(CF2)5CF3), the primary driving forces for self-assembly in aqueous media are the hydrophobic and lipophobic effects. The fluorinated tail has a strong tendency to avoid contact with both water and hydrocarbon environments, leading to the aggregation of molecules in a way that minimizes these unfavorable interactions.

Key intermolecular forces governing the self-assembly of such fluorinated amphiphiles include:

Van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Hydrogen bonding: The amine head group is capable of forming hydrogen bonds with water and other amine groups, influencing the structure and stability of the resulting assemblies.

Solvophobic effects: In a given solvent, the tendency of the solute to minimize contact with the solvent drives the aggregation. For this compound in water, this is a pronounced hydrophobic effect.

The geometric packing of the molecules, dictated by the relative sizes of the hydrophilic head and the hydrophobic tail, is also a critical factor in determining the morphology of the self-assembled structures.

Formation and Stability of Organized Molecular Structures

While specific experimental data on the formation and stability of organized molecular structures of this compound are scarce, analogies can be drawn from similar fluorinated surfactants. Such molecules are known to form various structures in solution, including micelles, vesicles, and Langmuir films at air-water interfaces.

Micelles are spherical aggregates formed above a certain concentration known as the critical micelle concentration (CMC). In a micelle, the hydrophobic tails are sequestered in the core, away from the aqueous solvent, while the hydrophilic head groups form the outer corona, interacting with the water. The stability of these micelles is a dynamic equilibrium, with individual molecules constantly exchanging between the micelle and the bulk solution.

Langmuir films can be formed by spreading the amphiphile on the surface of a liquid. The molecules orient themselves with their hydrophilic heads in the water and their hydrophobic tails directed towards the air. Compression of this monolayer can lead to various two-dimensional phases with distinct packing and ordering of the molecules. The stability of such films is influenced by factors like surface pressure, temperature, and the composition of the subphase. For instance, studies on perfluorinated fatty alcohols have shown a strong tendency to form highly organized and stable domains even at very low surface densities mdpi.com.

The stability of any self-assembled structure is a delicate balance of the attractive and repulsive forces between the constituent molecules and their interactions with the surrounding medium. For fluorinated compounds, the rigidity of the perfluoroalkyl chain and the weak van der Waals interactions between these chains play a crucial role in the stability and morphology of the aggregates.

Applications in Nanostructure Synthesis and Design

The ability of amphiphilic molecules to self-assemble into well-defined structures makes them valuable tools in the bottom-up fabrication of nanomaterials. These self-assembled structures can act as templates, scaffolds, or directing agents for the synthesis of nanoparticles and other nanostructures.

While there is a lack of specific examples detailing the use of this compound in nanostructure synthesis, the general principles suggest its potential in this area. For example, the micellar cores of fluorinated surfactants can serve as nanoreactors for the synthesis of nanoparticles, controlling their size and preventing agglomeration. The organized structure of the surfactant molecules can direct the growth and morphology of the forming nanoparticles.

A related compound, 1H,1H-perfluorooctylamine, has been used in the creation of self-assembled monolayers (SAMs) on various surfaces. These SAMs can modify the surface properties, such as wettability and adhesion, and can be used to create patterned surfaces for various applications. It is plausible that this compound could be employed in similar applications, leveraging its self-assembly properties to create functional surfaces and interfaces.

Environmental and Occupational Health Research Considerations

Environmental Fate and Transport Studies

The environmental fate and transport of 1H,1H-Perfluoroheptylamine are critical areas of research due to the compound's chemical structure, which is characteristic of per- and polyfluoroalkyl substances (PFAS). These substances are known for their persistence and mobility in the environment.

Persistence and Mobility in Environmental Compartments

Per- and polyfluoroalkyl substances are recognized for their exceptional persistence in the environment, earning them the moniker "forever chemicals." This persistence is attributed to the strength of the carbon-fluorine bond, one of the strongest in organic chemistry, which makes these compounds highly resistant to degradation under natural environmental conditions. For some PFAS, estimated half-lives in soil can exceed 1,000 years, and in water, they can be greater than 40 years. chemtrust.org

Due to their high water solubility and tendency not to bind strongly to materials, many PFAS are extremely mobile in the environment. This is particularly true for short-chain PFAS. Their mobility allows them to contaminate soil, groundwater, and surface water, often traveling long distances from the original source of release. chemtrust.org Research on PFAS-impacted sites has shown that precursor compounds can persist in soil and groundwater for extended periods, slowly transforming into more stable perfluoroalkyl acids (PFAAs) and acting as a long-term source of contamination. semanticscholar.orgnih.govresearchgate.netcswab.org For instance, at a firefighter training area, PFAA precursors accounted for a significant portion of the total PFAS concentration in groundwater and soil samples decades after the last known use of aqueous film-forming foams (AFFF). nih.govresearchgate.netcswab.org

Potential as a Long-Lived Greenhouse Gas

Certain perfluoroalkyl amines have been identified as potent long-lived greenhouse gases (LLGHGs). One notable example is perfluorotributylamine (PFTBA), which has been studied for its atmospheric properties. Research has shown that PFTBA has an exceptionally high radiative efficiency, meaning it is very effective at trapping heat in the atmosphere. researchgate.netgrist.orgaminer.cntheguardian.com

The atmospheric lifetime of PFTBA is estimated to be at least 500 years. researchgate.netgrist.orgaminer.cn Its global warming potential (GWP) over a 100-year time horizon is calculated to be approximately 7,100 times that of carbon dioxide (CO2) on a per-molecule basis. researchgate.netgrist.orgaminer.cntheguardian.com The detection and study of PFTBA have highlighted that perfluoroalkyl amines as a class of compounds are worthy of future investigation as LLGHGs. researchgate.netgrist.org

| Property | Value for Perfluorotributylamine (PFTBA) | Reference |

|---|---|---|

| Atmospheric Lifetime | ≥ 500 years | researchgate.netgrist.orgaminer.cn |

| Radiative Efficiency | ~0.86 W m⁻² ppb⁻¹ | researchgate.netaminer.cn |

| Global Warming Potential (100-year) | ~7,100 | researchgate.netgrist.orgaminer.cntheguardian.com |

Research on Broader Per- and Polyfluoroalkyl Substances (PFAS) Context

Understanding the health research considerations for this compound requires examining the broader context of PFAS, as data on this specific compound is limited.

Toxicokinetic Evaluations of PFAS

The toxicokinetics of PFAS, which describes how these substances are absorbed, distributed, metabolized, and excreted by the body, have been a subject of extensive research. Studies on legacy PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) have shown that they are readily absorbed following oral exposure. jst.go.jp Once absorbed, they distribute primarily to the liver and plasma. jst.go.jp

A key feature of many PFAS is their long biological half-life in humans, which can range from several years to over a decade for some compounds. chemtrust.orgresearchgate.netnih.govnih.gov This is in stark contrast to their half-lives in experimental animals, which are typically on the order of hours to days. nih.gov This significant species difference is largely due to lower renal clearance in humans. researchgate.net For example, the half-life of PFOA in humans is estimated to be between 1.48 and 5.1 years, while for PFOS, it ranges from 3.4 to 5.7 years. researchgate.netnih.gov The half-life of perfluorohexane sulfonate (PFHxS) is even longer, estimated to be between 2.84 and 8.5 years. chemtrust.orgresearchgate.netnih.gov

| Compound | Species | Half-Life | Reference |

|---|---|---|---|

| Perfluorooctanoic acid (PFOA) | Human | 1.48 - 5.1 years | researchgate.netnih.gov |

| Perfluorooctane sulfonate (PFOS) | Human | 3.4 - 5.7 years | researchgate.netnih.gov |

| Perfluorohexane sulfonate (PFHxS) | Human | 2.84 - 8.5 years | chemtrust.orgresearchgate.netnih.gov |

| Perfluorobutane sulfonate (PFBS) | Human | ~26 days | chemtrust.org |

| Perfluorooctanoic acid (PFOA) | Rat (male) | 1.6 - 1.8 days | researchgate.net |

| Perfluorooctanoic acid (PFOA) | Rat (female) | 0.15 - 0.19 days | researchgate.net |

| Perfluorooctane sulfonate (PFOS) | Rat | 23.5 - 28.7 days | researchgate.net |

Hepatic Metabolic Stability of Fluorinated Compounds

The liver is a primary target organ for many PFAS, and research has focused on their effects on hepatic function and metabolism. vub.benih.gov Numerous epidemiological studies have found associations between PFAS exposure and alterations in liver enzymes and lipid metabolism. vub.benih.gov